3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid
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Overview
Description
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid is a complex organic compound known for its unique structural properties It belongs to the class of benzo(a)anthracenes, which are polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability. The industrial production process also includes rigorous purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may produce a secondary alcohol.
Scientific Research Applications
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxyl group may form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Anthracene: A simpler polycyclic aromatic hydrocarbon with fewer functional groups.
Chrysene: A polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.
Uniqueness
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
52156-82-8 |
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Molecular Formula |
C19H14O6 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H14O6/c1-19(2)13-5-9(20)3-4-10(13)11-6-12-14(21)7-17(18(22)23)24-15(12)8-16(11)25-19/h3-8,20H,1-2H3,(H,22,23) |
InChI Key |
KQYUGGJAISZWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C |
Origin of Product |
United States |
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